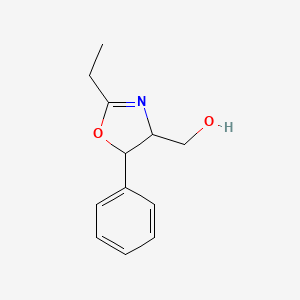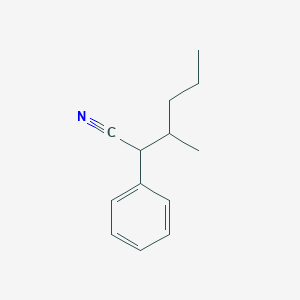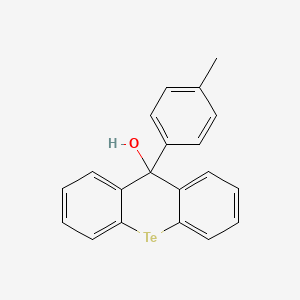
3-(2-chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide typically involves the reaction of 2-chloro-3-methoxybenzoyl chloride with 3-methoxyaniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process while ensuring proper handling and safety measures due to the presence of reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic properties and interactions with biological targets.
Industry: Limited industrial applications due to its primary use in research.
Mechanism of Action
The mechanism of action of 3-(2-chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(2-chloro-3-methoxyphenyl)-2-cyano-2-propenoic acid: Similar in structure but with a cyano group instead of the amide group.
3′-Chloro-4′-methoxyacetophenone: Similar in structure but with an acetophenone group instead of the propanamide group.
Uniqueness
3-(2-chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its rarity and use in early discovery research further highlight its uniqueness .
Properties
CAS No. |
853332-26-0 |
|---|---|
Molecular Formula |
C17H18ClNO3 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
3-(2-chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H18ClNO3/c1-21-14-7-4-6-13(11-14)19-16(20)10-9-12-5-3-8-15(22-2)17(12)18/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
InChI Key |
OOYYBBGBOQDCDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=C(C(=CC=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


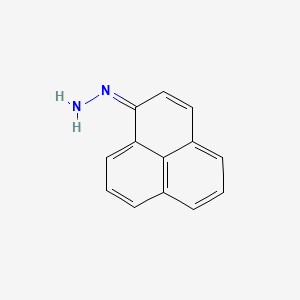


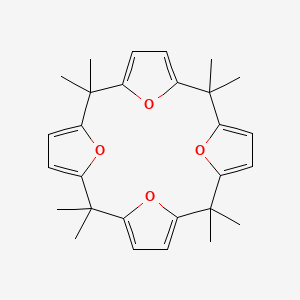
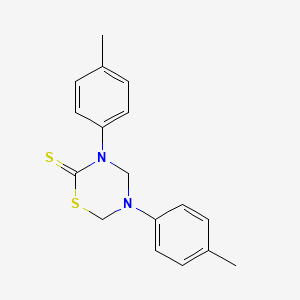


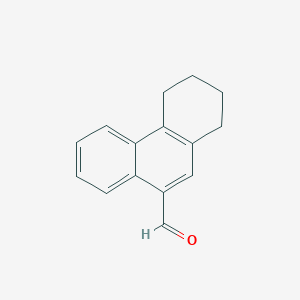
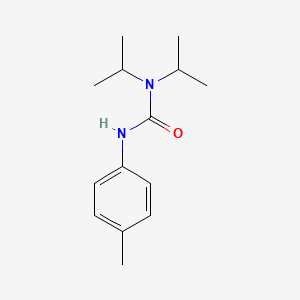
![2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid](/img/structure/B11959422.png)
